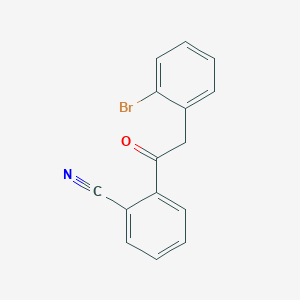

2-(2-Bromophenyl)-2'-cyanoacetophenone

Übersicht

Beschreibung

The compound "2-(2-Bromophenyl)-2'-cyanoacetophenone" is a brominated acetophenone derivative. Bromoacetophenones are known to be reactive and have been studied for their affinity towards certain enzymes and their potential in synthesizing pharmacologically active molecules. For instance, bromoacetophenone has been characterized as an affinity reagent for human aldehyde dehydrogenase, reacting specifically with certain amino acid residues within the enzyme . Additionally, bromoacetophenone derivatives have been explored for their DNA cleaving activities due to their ability to generate monophenyl radicals upon excitation .

Synthesis Analysis

The synthesis of bromoacetophenone derivatives can involve various strategies, including palladium-catalyzed reactions and Lewis acid-catalyzed reactions. For example, 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles were synthesized from anilines and 5′-bromo-2′-hydroxyacetophenone using palladium-catalyzed indole cyclization, followed by Suzuki-coupling reactions . Another synthesis approach involved the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with 4′-bromo-2-chloro-2-(methylsulfanyl)acetophenone to produce a bromophenyl benzofuran derivative .

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives can vary depending on the substituents and the reaction conditions. For instance, in the case of the 4-bromophenyl benzofuran derivative, the 4-bromophenyl ring is slightly rotated out of the benzofuran plane, indicating a dihedral angle, which can influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Bromoacetophenone and its derivatives participate in a variety of chemical reactions. They have been used as reagents for affinity labeling, where they react with specific amino acid residues in enzymes, such as Glu-268 and Cys-302 in human aldehyde dehydrogenase . Moreover, bromoacetophenone derivatives have been shown to act as photoinducible DNA cleaving agents, with the ability to abstract hydrogen atoms from DNA upon photoexcitation . Additionally, bromoacetophenone reacts with the sodium salt of ethyl cyanoacetate to produce butenolide, which can be further transformed into pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and affect the compound's polarity, solubility, and reactivity. The reactivity of these compounds is also influenced by the presence of other functional groups, such as the cyano group in 2-(2-Bromophenyl)-2'-cyanoacetophenone, which can participate in further chemical transformations. For example, substituted 2′-hydroxyacetophenone 4-bromophenylhydrazones are readily oxygenated in the presence of a cobalt(II) Schiff base complex to yield benzodioxoles .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Intermediates 2-(2-Bromophenyl)-2'-cyanoacetophenone serves as a critical intermediate in the synthesis of various chemical compounds. Its structural analogs, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the production of pharmaceuticals like flurbiprofen, illustrating the broader class of halogenated biphenyls' utility in medicinal chemistry. These compounds' synthesis often involves cross-coupling reactions, showcasing the importance of halogenated phenyl compounds in constructing complex molecules (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Impact and Degradation The study and management of brominated flame retardants (BFRs), including polybrominated diphenyl ethers (PBDEs), are crucial due to their environmental persistence and potential health risks. Research into compounds like 2-(2-Bromophenyl)-2'-cyanoacetophenone can provide insights into the environmental fate, degradation pathways, and ecological impacts of BFRs. This knowledge is essential for developing safer chemical alternatives and remediation strategies (Wang, Jiang, Lam, & Li, 2007).

Analytical and Sensing Applications The development of fluorescent chemosensors, utilizing structural analogs of 2-(2-Bromophenyl)-2'-cyanoacetophenone, demonstrates the compound's relevance in analytical chemistry. These chemosensors can detect metal ions, anions, and neutral molecules, highlighting the potential of halogenated phenyl compounds in environmental monitoring, medical diagnostics, and chemical sensing technologies (Roy, 2021).

Antimicrobial Research The exploration of novel antimicrobial compounds is critical in addressing the challenge of multidrug-resistant pathogens. Cyanobacterial compounds, with diverse chemical structures, including those related to halogenated phenyl compounds, have shown promise in antimicrobial activity. This research area benefits from the study of 2-(2-Bromophenyl)-2'-cyanoacetophenone analogs, contributing to the development of new antibiotics and antifungal agents (Swain, Paidesetty, & Padhy, 2017).

Pharmacological Potential Investigating the pharmacological properties and therapeutic potentials of compounds structurally related to 2-(2-Bromophenyl)-2'-cyanoacetophenone can lead to the discovery of novel drug candidates. For instance, the therapeutic effects of thymol, a monoterpene phenol, in various diseases highlight the significance of phenolic compounds in drug development. This research underscores the importance of halogenated phenyl compounds in the synthesis of molecules with potential health benefits (Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Safety And Hazards

Zukünftige Richtungen

Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been studied recently . This suggests that bromophenyl compounds like “2-(2-Bromophenyl)-2’-cyanoacetophenone” might also have potential applications in these areas.

Eigenschaften

IUPAC Name |

2-[2-(2-bromophenyl)acetyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVORDZXQUNEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642306 | |

| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2'-cyanoacetophenone | |

CAS RN |

898784-09-3 | |

| Record name | 2-[2-(2-Bromophenyl)acetyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)